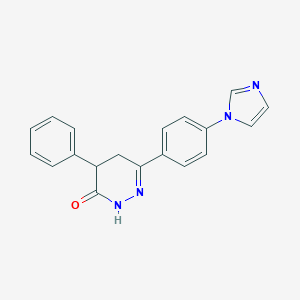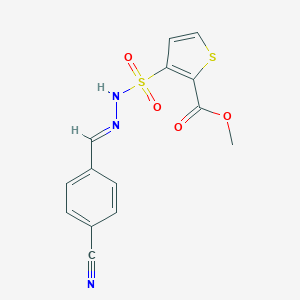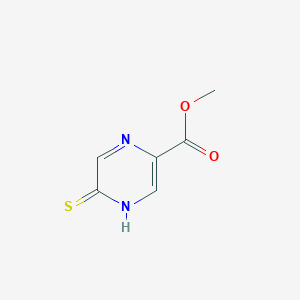
5-Mercaptopyrazine-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercaptopyrazine-2-carboxylic acid methyl ester, also known as MPCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrazine and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is not yet fully understood. However, studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its high potency. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent activity against cancer cells and bacteria at low concentrations. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its potential toxicity. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester. One of the significant areas of focus is the development of new drugs based on 5-Mercaptopyrazine-2-carboxylic acid methyl ester. Researchers are exploring the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester as a lead compound for the development of new cancer drugs and antibiotics. Additionally, there is a growing interest in the use of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in materials science, particularly in the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is a chemical compound with significant potential in various fields of scientific research. Its potent antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. While there are limitations to its use in lab experiments, the future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester are promising. Further research is needed to fully explore the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-Mercaptopyrazine-2-carboxylic acid methyl ester involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride, followed by the addition of sodium hydrosulfide to form the corresponding thiol. The thiol is then methylated using dimethyl sulfate to yield 5-Mercaptopyrazine-2-carboxylic acid methyl ester. This method is a straightforward and efficient way to synthesize 5-Mercaptopyrazine-2-carboxylic acid methyl ester in high yields.
Applications De Recherche Scientifique
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is in the development of new drugs. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
147032-26-6 |
|---|---|
Nom du produit |
5-Mercaptopyrazine-2-carboxylic acid methyl ester |
Formule moléculaire |
C6H6N2O2S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
Clé InChI |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
SMILES canonique |
COC(=O)C1=CNC(=S)C=N1 |
Synonymes |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



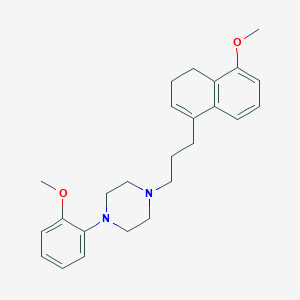
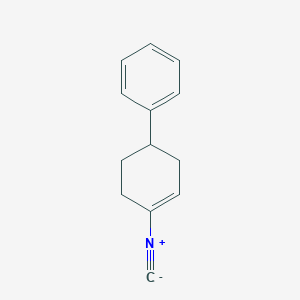
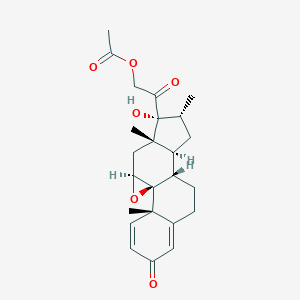
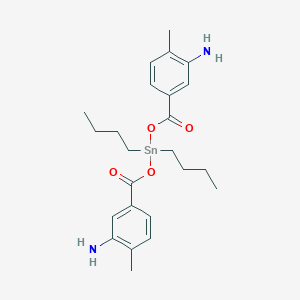
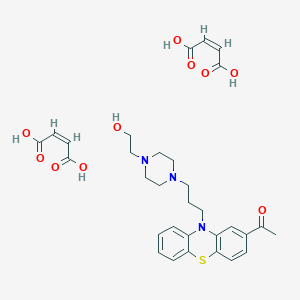
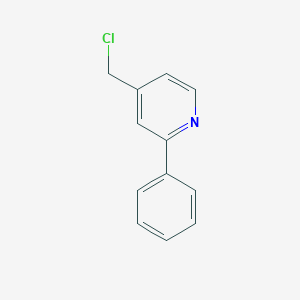
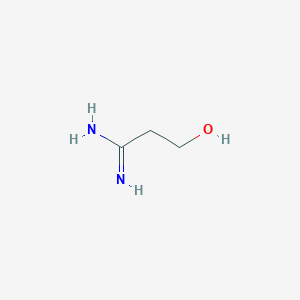
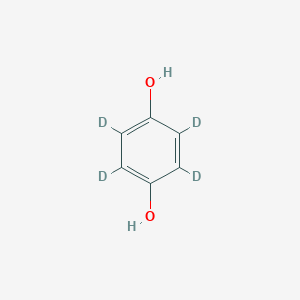
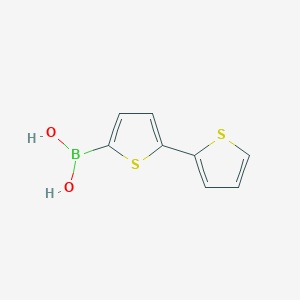


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
